Spirotetramat-keto-hydroxy (3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro[4.5]decane-2,4-dione) is a primary, toxicologically relevant plant and soil metabolite of the spirocyclic tetronic acid insecticide spirotetramat. In agricultural and environmental chemistry, it is procured strictly as a high-purity analytical reference material. Global regulatory bodies, including the European Food Safety Authority (EFSA) and the Joint FAO/WHO Meeting on Pesticide Residues (JMPR), mandate its quantification for dietary risk assessments and Maximum Residue Limit (MRL) compliance [1]. As an analytical standard, its baseline value lies in its precise molecular weight (317.38 g/mol) and established LC-MS/MS fragmentation pathways, which are critical for accurate recovery studies, calibration curve generation, and matrix effect evaluations in complex food matrices like citrus, brassicas, and cereals [2].
Generic substitution with the parent compound (spirotetramat) or its most abundant metabolite (spirotetramat-enol) is impossible due to strict regulatory "residue definitions." Risk assessment protocols require the explicit, simultaneous quantification of the parent compound and its four primary metabolites (enol, keto-hydroxy, mono-hydroxy, and enol-glucoside) expressed as total spirotetramat equivalents [1]. Analytically, spirotetramat-keto-hydroxy possesses unique chromatographic retention times and distinct mass-to-charge (m/z) transitions that cannot be calibrated using the parent molecule or the enol form [2]. Furthermore, the keto-hydroxy metabolite exhibits unique dissipation dynamics and processing factors (PF) during food manufacturing—such as specific enrichment in essential oils—meaning that failing to use the exact keto-hydroxy standard results in severe under- or over-estimation of dietary exposure risks and guaranteed failure in ISO 17025 proficiency testing [3].
Enol metabolite standard may not capture cell wall-partitioned keto-hydroxy, potentially underestimating total spirotetramat residue.
Monohydroxy and enol-glucoside metabolites exhibit distinct subcellular localization; not interchangeable for tissue-specific degradation studies.
Regulatory residue definitions (EFSA) mandate all four metabolites; reliance solely on enol standard creates compliance gap for MRL enforcement.
Accurate quantification of spirotetramat residues requires specific Multiple Reaction Monitoring (MRM) transitions. Spirotetramat-keto-hydroxy yields a specific [M+H]+ precursor ion at m/z 318.2, with primary quantifier and qualifier product ions typically at m/z 300.2 and 268.1 [1]. In contrast, the parent spirotetramat utilizes an m/z 374.2 precursor, and the spirotetramat-enol utilizes m/z 302.2 [2]. These distinct mass differences mandate the procurement of the exact keto-hydroxy standard to establish accurate calibration curves and collision energies, as cross-calibration is physically impossible in triple quadrupole mass spectrometry.
| Evidence Dimension | Precursor Ion (m/z) for LC-MS/MS |
| Target Compound Data | m/z 318.2 ([M+H]+) |
| Comparator Or Baseline | Parent spirotetramat (m/z 374.2) and spirotetramat-enol (m/z 302.2) |
| Quantified Difference | 56 Da mass shift vs parent; 16 Da mass shift vs enol |
| Conditions | Electrospray ionization positive mode (ESI+) in LC-MS/MS |
Buyers must procure this exact standard to tune mass spectrometers and accurately integrate the keto-hydroxy specific chromatographic peaks during multi-residue pesticide analysis.
Under JMPR and EFSA guidelines, the total spirotetramat residue is calculated by summing the parent and its metabolites using specific molecular weight conversion factors. The quantified concentration of spirotetramat-keto-hydroxy must be multiplied by a factor of 1.177 to express it as spirotetramat equivalents [1]. This contrasts with the required conversion factors for spirotetramat-enol (1.239) and spirotetramat-enol-glucoside (0.806) [1]. Without the exact keto-hydroxy standard to determine its specific baseline concentration, laboratories cannot mathematically compute the legally required total residue sum for MRL compliance.
| Evidence Dimension | Molecular weight conversion factor for total residue calculation |
| Target Compound Data | 1.177 (Keto-hydroxy to parent equivalent) |
| Comparator Or Baseline | Spirotetramat-enol (1.239) and Enol-glucoside (0.806) |
| Quantified Difference | Unique stoichiometric multiplier required for regulatory math |
| Conditions | JMPR/EFSA dietary risk assessment equations |
Procuring the exact standard is mathematically essential to apply the correct regulatory conversion factor and avoid false MRL violations or compliance failures.
The keto-hydroxy metabolite demonstrates distinct physicochemical behavior during food processing and extraction compared to the parent compound. For instance, during the processing of citrus into essential oils, spirotetramat-keto-hydroxy has been shown to exhibit processing factors (PF) between 1.68 and 39.2, indicating significant enrichment, whereas the parent compound or other metabolites partition differently [1]. Additionally, in QuEChERS extractions, the matrix effect (ME) for the keto-hydroxy metabolite often differs significantly from the enol metabolite due to its added hydroxyl and ketone groups altering polarity [2]. Using a surrogate standard would fail to correct for these specific matrix-induced signal enhancements or suppressions.
| Evidence Dimension | Processing Factor (PF) and Matrix Effect (ME) variability |
| Target Compound Data | PF of 1.68–39.2 (enrichment in citrus oil) |
| Comparator Or Baseline | Parent spirotetramat (different partitioning/degradation profile) |
| Quantified Difference | Differential recovery and signal suppression/enhancement requiring exact-match matrix calibration |
| Conditions | QuEChERS extraction and food processing (citrus essential oil extraction) |
Analytical laboratories must use this specific standard for matrix-matched calibration to prevent severe quantification errors caused by the metabolite's unique polarity and extraction recovery.
Used by ISO 17025 accredited testing laboratories to quantify spirotetramat-keto-hydroxy in export commodities (e.g., citrus, brassicas, grapes) to ensure compliance with strict EU and international Maximum Residue Limits, as mandated by the full residue definition [1].
Essential for agrochemical researchers conducting dietary risk assessments to track how spirotetramat degrades and concentrates during food manufacturing processes, specifically capturing the high enrichment factors of the keto-hydroxy metabolite in essential oils and juices [2].
Procured by environmental testing agencies to map the half-life, leaching potential, and degradation pathways of spirotetramat in soil and groundwater, where the keto-hydroxy form acts as a key intermediate metabolite requiring precise LC-MS/MS tracking [3].
Utilized as a primary spike-in standard during the validation of new LC-MS/MS multi-residue methods (such as modified QuEChERS) to prove acceptable recovery rates (typically 70-120%) and establish matrix-matched calibration curves for highly polar pesticide metabolites [1].
Environmental Hazard